Product packaging for SQUARAIN-CARBOXYLATE*(Cat. No.:CAS No. 154161-79-2)

SQUARAIN-CARBOXYLATE*

Cat. No.: B588332
CAS No.: 154161-79-2
M. Wt: 128.083
InChI Key: OBQWRBLRZDXOLQ-UHFFFAOYSA-N
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Description

Evolution of Squaraine Dye Research: A Historical Context

The investigation of squaraine dyes began in 1965 with the first reported synthesis by Treibs and Jacob. acs.orgencyclopedia.pub These dyes are distinguished by their unique structure, which features a central, electron-deficient four-membered cyclobutenedione ring derived from squaric acid. acs.orgnih.gov This core is typically flanked by two electron-rich aromatic or heterocyclic groups in a 1,3-orientation, creating a donor-acceptor-donor (D-A-D) resonance-stabilized zwitterionic structure. acs.orgnih.gov This configuration is responsible for their characteristic intense and sharp absorption and emission bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum. acs.orgnih.gov

Early synthetic methods for squaraine dyes involved the use of acetic anhydride as a solvent. encyclopedia.pub A significant advancement came in 1966 with the introduction of an azeotropic distillation method using an n-butanol-benzene mixture (later replaced with toluene due to the carcinogenic nature of benzene) to facilitate the condensation reaction between squaric acid and the electron-donating precursors. encyclopedia.pub

Over the years, research has expanded to include a wide variety of electron-donating moieties, such as N,N-dialkylanilines, indolenines, pyrroles, benzothiazoles, and azulenes, to modulate the photophysical properties of the dyes. nih.gov A key challenge in the development of squaraine dyes has been their susceptibility to nucleophilic attack on the electron-deficient central ring. wikipedia.org To address this instability, researchers have developed strategies such as encapsulation of the dye molecule within a larger macrocyclic structure, forming a rotaxane, which provides physical protection to the reactive core. wikipedia.org The evolution of synthetic strategies and the growing understanding of the structure-property relationships have paved the way for the development of functionalized squaraine derivatives, including the squaraine-carboxylates.

Distinctive Features of Squaraine-Carboxylate Architectures: Design Principles and Rationale

The incorporation of a carboxylate (-COOH) group into the squaraine architecture is a key design principle that imparts specific functionalities and addresses certain limitations of the parent dyes. The rationale behind this functionalization is multifaceted, aiming to enhance solubility, provide a reactive handle for conjugation, and enable specific interactions with surfaces and biological molecules.

Design Principles:

Anchoring and Surface Modification: The carboxylate group serves as an effective anchoring moiety for immobilizing the dye onto semiconductor surfaces, such as titanium dioxide (TiO2). This is a critical design feature for applications in dye-sensitized solar cells (DSSCs), where efficient electron injection from the dye to the semiconductor is paramount. The position of the carboxyl group on the squaraine scaffold has been shown to significantly impact the performance of these devices. researchgate.net

Bioconjugation: The carboxylic acid function provides a convenient site for covalent attachment to biological molecules. nih.gov Through standard coupling chemistries, such as carbodiimide activation, squaraine-carboxylates can be linked to proteins, peptides, and other biomolecules, enabling their use as fluorescent labels and probes in bioimaging and sensing applications. rsc.orgresearchgate.net

Solubility and Aggregation Control: The introduction of charged groups like carboxylates can improve the water solubility of squaraine dyes, which is often a prerequisite for biological applications. nih.gov Furthermore, the carboxyl functionality can influence the aggregation and self-assembly behavior of the dyes in aqueous media, a critical factor affecting their photophysical properties. researchgate.net By preventing aggregation, for instance through interaction with proteins like bovine serum albumin (BSA), the fluorescence quenching often observed in aqueous environments can be overcome. researchgate.net

The synthesis of squaraine-carboxylates can be achieved by incorporating the carboxylic acid functionality into one of the electron-donating precursor molecules before the condensation reaction with squaric acid. This allows for precise control over the location of the carboxylate group within the final dye structure, tailoring it for specific applications. Both symmetrical and unsymmetrical squaraine-carboxylates can be prepared, further expanding the range of accessible molecular architectures. nih.gov

Significance of Squaraine-Carboxylate in Contemporary Chemical Research

The unique combination of intense NIR fluorescence and the versatile functionality imparted by the carboxylate group makes squaraine-carboxylates highly significant in several areas of contemporary chemical research. Their importance stems from their role as enabling molecules for a range of advanced applications.

Key Areas of Significance:

Biomedical Imaging and Sensing: Squaraine-carboxylates are instrumental in the development of targeted fluorescent probes. The carboxyl group allows for their conjugation to specific ligands or biomolecules, enabling the visualization and tracking of biological processes. nih.gov Their strong emission in the NIR region is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration. encyclopedia.pub Furthermore, their interaction with proteins, such as the fluorescence enhancement upon binding to bovine serum albumin (BSA), makes them valuable as fluorescent "on/off" probes for biosensing. researchgate.net

Materials Science: The ability of the carboxylate group to direct self-assembly and interact with surfaces makes these dyes interesting building blocks for functional materials. By controlling the aggregation state, it is possible to modulate the optical and electronic properties of thin films and other nanostructures.

The development of synthetic methods that allow for the introduction of carboxylate groups under mild conditions has further broadened the applicability of these dyes, particularly for the labeling of sensitive biomolecules. rsc.orgresearchgate.net The ongoing research into squaraine-carboxylates continues to yield novel probes, sensors, and materials with tailored properties, underscoring their importance in modern chemistry.

Scope and Focus of Current Academic Inquiry into Squaraine-Carboxylate Systems

Current academic research on squaraine-carboxylate systems is vibrant and directed towards refining their properties and expanding their applications. The focus lies in several key areas:

Advanced Molecular Design and Synthesis: A primary focus is the rational design and synthesis of novel squaraine-carboxylate architectures with enhanced photophysical and chemical properties. This includes the development of dyes with greater photostability, higher fluorescence quantum yields in aqueous environments, and larger Stokes shifts to improve signal-to-noise ratios in imaging applications. Researchers are also exploring new synthetic methodologies, including mild reaction conditions suitable for direct conjugation to complex biological substrates. rsc.orgresearchgate.net

Expanding Applications in Bio- and Nanotechnology: A significant portion of current inquiry is application-driven. This involves the development of sophisticated fluorescent probes for the detection of specific ions, enzymes, and other biomolecules. nih.gov There is also growing interest in their use for photodynamic therapy (PDT) and photothermal therapy (PTT), where the dye's ability to generate reactive oxygen species or heat upon light absorption is exploited.

Improving Performance in Energy Conversion: In the context of photovoltaics, research is aimed at designing squaraine-carboxylate sensitizers that can harvest a broader range of the solar spectrum, particularly in the NIR region, to boost the efficiency of dye-sensitized solar cells. researchgate.net This involves strategies like extending the π-conjugation of the chromophore.

The table below summarizes some of the key research directions and the role of the carboxylate group in achieving the desired outcomes.

Research AreaFocusRole of Carboxylate Group
Bioimaging & Sensing Development of targeted probesCovalent conjugation to biomolecules, modulation of protein interactions, improved water solubility.
Photovoltaics (DSSCs) Enhancing solar cell efficiencyAnchoring to semiconductor surfaces (e.g., TiO2), facilitating electron injection.
Materials Science Control of self-assemblyDirecting intermolecular interactions, influencing aggregation and solid-state properties.
Synthetic Chemistry Mild and efficient labelingProviding a reactive handle for conjugation under biologically compatible conditions.

Properties

CAS No.

154161-79-2

Molecular Formula

C5H4O4

Molecular Weight

128.083

IUPAC Name

2-hydroxy-4-oxocyclobutene-1-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9)

InChI Key

OBQWRBLRZDXOLQ-UHFFFAOYSA-N

SMILES

C1C(=C(C1=O)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Squaraine Carboxylates

Classical Condensation Approaches for Squaraine-Carboxylate Synthesis

The most traditional and widely employed method for the synthesis of squaraine dyes, including their carboxylate derivatives, involves the condensation of squaric acid or its derivatives with electron-rich nucleophiles. nih.govencyclopedia.pub This approach can be adapted to produce both symmetrical and unsymmetrical squaraine-carboxylates.

The synthesis of symmetrical squaraine dyes is a relatively straightforward process that involves the reaction of one equivalent of squaric acid with two equivalents of an identical electron-rich donor molecule. nih.govencyclopedia.pub When the donor molecule contains a carboxylate group or a precursor that can be converted to a carboxylate, symmetrical squaraine-carboxylates are formed.

The general mechanism for this synthesis begins with the activation of squaric acid, often by an alcohol such as n-butanol, to form a "half ester" squarate. This is followed by a nucleophilic attack from the electron-rich donor compound, leading to the formation of a short-lived semisquaraine intermediate. A subsequent attack by a second molecule of the donor on the 3-position of the squarate ring, followed by the elimination of another molecule of alcohol or water, yields the symmetrical squaraine dye. nih.gov To facilitate the removal of water and drive the reaction to completion, a mixture of butanol and a less toxic alternative to benzene, such as toluene, is often used to allow for azeotropic distillation. nih.govencyclopedia.pub The reaction is typically carried out at elevated temperatures, and bases like triethylamine (B128534) or quinoline (B57606) may be added to catalyze the reaction. encyclopedia.pub Synthetic yields for symmetrical squaraine dyes are generally around 60%. encyclopedia.pub

A specific example is the synthesis of a symmetrical squaraine dye where 5-carboxy-2,3,3-trimethyl-1-(12-1-methyl-imidazoledodecyl)-3H-indolium iodide is condensed with squaric acid in a toluene/pentanol mixture. mdpi.com

Table 1: Representative Symmetrical Squaraine-Carboxylate Synthesis

ReactantsSolvent SystemConditionsProductYieldReference
5-Carboxy-2,3,3-trimethyl-1-(12-1-methyl-imidazoledodecyl)-3H-indolium iodide, Squaric acidToluene/Pentanol (1:1)Reflux, 12 hSQ-8019% mdpi.com

The synthesis of unsymmetrical squaraine dyes, where two different donor groups are attached to the squaric acid core, is a more complex, multi-step process. encyclopedia.pub To achieve selectivity, the reactivity of the squaric acid must be controlled to allow for the stepwise addition of the two different nucleophiles. This is typically achieved by using a modified squaric acid derivative. encyclopedia.pub

One common strategy involves the use of 3,4-dialkoxy-cyclobut-3-ene-1,2-dione. nih.gov The reaction of this derivative with one equivalent of an activated heterocyclic compound in the presence of a base like triethylamine (TEA) in ethanol (B145695) leads to the formation of a stable semisquaraine intermediate. nih.gov This intermediate can then be isolated and reacted with a second, different nucleophile to generate the desired unsymmetrical squaraine. nih.gov

Another approach utilizes 3,4-dichlorocyclobut-3-ene-1,2-dione, which is prepared by treating squaric acid with thionyl chloride or oxalyl chloride. nih.gov The reaction of this dichloro derivative with one equivalent of an activated aromatic compound, followed by hydrolysis, yields a semisquaraine intermediate that can then be reacted with a second nucleophile. nih.gov

Table 2: General Strategy for Unsymmetrical Squaraine-Carboxylate Synthesis

StepReactantsIntermediate/ProductKey Features
1Modified Squaric Acid (e.g., 3,4-dialkoxy-cyclobut-3-ene-1,2-dione) + Donor 1 (with or without carboxylate)Semisquaraine IntermediateControlled reactivity to favor mono-substitution.
2Semisquaraine Intermediate + Donor 2 (with or without carboxylate)Unsymmetrical Squaraine-CarboxylateStepwise addition of different donor groups.

Advanced and Mechanistic Synthetic Routes to Squaraine-Carboxylates

Beyond the classical condensation methods, more advanced and mechanistically distinct synthetic routes have been developed for the preparation of squaraine-carboxylates. These methods offer advantages such as milder reaction conditions, access to novel structures, and a deeper understanding of the reaction mechanisms.

A significant advancement in squaraine synthesis is the use of carbodiimides to activate squaric acid under mild conditions. researchgate.netsemanticscholar.orgresearchgate.net This method is particularly valuable for applications involving the labeling of biomolecules, where harsh reaction conditions are not feasible. researchgate.net Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid groups of squaric acid, facilitating the nucleophilic attack by the donor molecules. researchgate.net

The reaction can be carried out at room temperature in solvents like dichloromethane (B109758) (DCM). researchgate.net While the yields in solution-phase synthesis can be modest, this method has been successfully applied to solid-phase peptide synthesis and for the sensing of nucleic acids. researchgate.netresearchgate.net For instance, a peptide-squaraine dye conjugate has been synthesized on a solid support using this carbodiimide-mediated approach. researchgate.net

Table 3: Effect of Activating Agents and Solvents on Carbodiimide-Mediated Squaraine Synthesis

Activating AgentSolventTemperature (°C)Calculated Yield (%)Reference
DICDMFRT<1 researchgate.net
DICDMSORT<1 researchgate.net
DICDCMRT2.8 researchgate.net
DICDCMRT9.1 researchgate.net
DCCDCMRT9.0 researchgate.net
EDCIDCMRT10.6 researchgate.net
DICDCM6014.2 researchgate.net

DIC = N,N'-Diisopropylcarbodiimide, DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, DCM = Dichloromethane, DCC = N,N'-Dicyclohexylcarbodiimide, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, RT = Room Temperature.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including squaraine dyes with specific functionalities. The Stille cross-coupling reaction, for example, has been utilized to synthesize V-shaped squaraines containing a carboxy group on an indolenine moiety. researchgate.net This approach allows for the precise installation of different chromophoric units and functional groups, leading to squaraine dyes with tailored photophysical properties. researchgate.net These V-shaped squaraine dyes exhibit split absorption bands due to intramolecular exciton (B1674681) coupling, which enables the absorption of a broader range of light. researchgate.net

Detailed mechanistic studies of the formation of squaraines mediated by transition metals have provided valuable insights into the reaction pathways. In the context of iron(II)-mediated synthesis, it has been shown that the reaction proceeds through a series of migratory insertion reactions. rsc.orgox.ac.uk Further investigations have revealed that ketene (B1206846) complexes are formed en route to the squaraine and an iron carboxylate. rsc.orgox.ac.uk These mechanistic studies, which are often supported by density functional theory (DFT) calculations, are crucial for understanding and optimizing the synthesis of squaraines. rsc.orgox.ac.uk The formation of a diiron(II) complex with carboxylate bridges has also been studied as a model for the active sites of certain enzymes. nih.gov

Functionalization and Derivatization Strategies for Squaraine-Carboxylate Scaffolds

The squaraine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its photophysical and electrochemical properties. nih.govpusan.ac.kr Derivatization strategies can target different parts of the molecule, including the central four-membered squaric acid core and the peripheral electron-donating aromatic or heterocyclic wings. nih.govpusan.ac.kr The inclusion of reactive functional groups, such as carboxylic acids, provides a handle for covalent linkage to other molecules or surfaces. nih.gov Modifications like the introduction of dicyanomethylene groups onto the squaraine core can lock the central moiety into a specific configuration and induce a notable bathochromic (red) shift in the absorption spectrum. nih.gov These synthetic modifications are crucial for tailoring squaraine-carboxylate dyes for specific applications by altering their solubility, aggregation behavior, and electronic characteristics. nih.govucf.edu

Incorporation of Specific Anchoring Groups in Squaraine-Carboxylates

The anchoring group is a critical component of squaraine-carboxylate dyes, particularly for applications in dye-sensitized solar cells (DSSCs), as it facilitates the electronic coupling and injection of electrons into a semiconductor substrate like titanium dioxide (TiO₂). The carboxylate group itself is a common and effective anchor. However, research has explored a variety of other electron-withdrawing groups to optimize device performance.

Another investigation highlighted the use of carboxylic and cyanoacetic moieties as anchoring groups in unsymmetrical squaraine dyes. nih.gov The strategic placement of these anchors, combined with steric features to control dye aggregation, resulted in panchromatic incident photon-to-current conversion efficiency (IPCE) profiles. nih.gov The structural design, including the anchoring group, plays a central role in controlling the self-assembly of the dye molecules on the semiconductor surface, which is crucial for efficient charge transfer. nih.gov

Anchoring GroupInvestigated MoietyKey FindingsReference
Cyanoacrylate Squaraine with 2-amino pyrrole (B145914) donor and acene bridgeAchieved superior short-circuit photocurrent and power conversion efficiency. rsc.org
Phosphonate Squaraine with 2-amino pyrrole donor and acene bridgeExhibited the highest energy of adsorption on TiO₂ and significant performance values. rsc.org
Boronic Acid Squaraine with 2-amino pyrrole donor and acene bridgeResulted in shorter excited-state lifetimes, which could hinder charge transfer. rsc.org
Cyanoacetic Acid Unsymmetrical squaraine dyeContributed to panchromatic light absorption and controlled self-assembly. nih.gov
Carboxylic Acid Indole-based squaraine dyeThe presence of the -COOH group was found to decrease the HOMO and LUMO energy levels. nih.gov

Side-Chain Engineering and Peripheral Modification of Squaraine-Carboxylate Dyes

Side-chain engineering and the modification of peripheral functional groups on the squaraine-carboxylate scaffold are powerful strategies for tuning the dye's solid-state properties, such as molecular packing, charge transport, and aggregation behavior. ucla.eduacs.org These structural alterations can prevent unwanted π-π stacking, improve solubility, and modulate the electronic energy levels of the molecule.

A systematic study on a series of squaraine dyes investigated the effects of varying alkyl side chains and the number of peripheral hydroxyl (-OH) groups. ucla.eduacs.org The research demonstrated a clear relationship between these molecular structures and the resulting physical properties that govern photovoltaic performance. acs.org

Effect of Side Chains : The introduction of bulky, branched isobutyl side chains was found to induce steric hindrance, which weakened intermolecular π-π stacking and led to lower hole mobility. ucla.edu In contrast, replacing these with linear N-butyl groups helped to reduce steric hindrance and improve charge transport properties in bulk heterojunction films. ucla.eduacs.org

Effect of Peripheral Groups : The number of hydroxyl groups on the squaraine periphery was shown to directly impact the highest occupied molecular orbital (HOMO). ucla.eduacs.org An increase in the number of -OH groups deepened the HOMO level, which in turn enhanced the open-circuit voltage (Voc) in photovoltaic cells. acs.org

These modifications also play a critical role in controlling the aggregation behavior (H- vs. J-aggregation) of the dyes in the solid state, which influences the absorption characteristics and photocurrent generation at different wavelengths. acs.org Further studies have shown that extending side chains and incorporating heavy halogens can increase optoacoustic signals by increasing the transition dipole moment and vibrational entropy. nih.gov

ModificationExampleEffect on PropertiesReference
Side-Chain Sterics Branched isobutyl groupsIncreased steric hindrance, reduced molecular packing, weakened π-π stacking, and resulted in lower hole mobility. ucla.edu
Side-Chain Linearity Linear N-butyl groupsReduced steric hindrance and improved charge transport properties. ucla.eduacs.org
Peripheral Groups Increased number of hydroxyl (-OH) groupsDeepened the HOMO energy level and enhanced the open-circuit voltage. ucla.eduacs.org
Peripheral Groups HalogenationIncreased absorbance in the near-infrared region and decreased fluorescence quantum yield. nih.gov

Synthesis of Oligomeric and Polymeric Squaraine-Carboxylate Derivatives

Extending the squaraine-carboxylate architecture into oligomeric and polymeric structures is an advanced strategy to create materials with enhanced properties. Synthetic approaches have been developed that allow for the attachment of desired functionalities onto the peripheral parts of the chromophore, enabling the synthesis of these larger macromolecular systems. researchgate.net

One method involves the synthesis of an unsymmetrical squaraine dye containing a terminal carboxylic acid group, which can then be covalently attached to a polymer backbone. core.ac.uk For instance, such a dye was successfully linked to a poly-l-lysine backbone via an amidation reaction. core.ac.uk This approach creates a polymer-templated system where the aggregation and photophysical properties of the squaraine units can be controlled by the polymer environment. core.ac.uk

Another route to polymeric squaraine derivatives is through polycondensation reactions. In one study, squaric acid was reacted with N-ethyliminostilbene and 1,2-(9-Ethylcarbazol-3-yl)ethene in polyphosphoric acid. uq.edu.au This process yielded insoluble polymers that incorporated substituted phosphate (B84403) groups on the phenyl rings. uq.edu.au While these specific polymers were found to be electrically non-conducting, the methodology demonstrates a pathway to integrating the squaraine core into a polymer chain. uq.edu.au These strategies open possibilities for developing novel functional materials where the unique optical properties of squaraine-carboxylates are combined with the processability and structural benefits of polymers.

Advanced Spectroscopic Characterization and Structural Elucidation of Squaraine Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Squaraine-Carboxylate Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of squaraine-carboxylate derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework, substitution patterns, and conformational features of these complex dyes.

In ¹H NMR spectra of squaraine-carboxylates, the aromatic protons typically appear as distinct doublets, with coupling constants around 9.5 Hz. instras.com The chemical shift difference between these doublets is sensitive to the solvent environment, reflecting the solute-solvent complexation that influences the planarity of the squaraine structure. instras.com For instance, in a study of bis(4-(dibutylamino)phenyl)squaraine, this chemical shift difference was found to correlate with solvent parameters, absorption maxima, and fluorescence quantum yields, indicating a conformational change associated with solute-solvent interactions. instras.com

Detailed ¹H NMR analysis of various squaraine-carboxylate compounds has been reported, confirming their structural identity. For example, the ¹H NMR spectrum of a symmetrical squaraine dye with dodecyl chains and iodo-functionalization displayed characteristic signals for aromatic protons, methylene (B1212753) groups, and terminal methyl groups, verifying the successful synthesis. nii.ac.jp Similarly, for unsymmetrical squaraine-carboxylates, NMR is crucial for identifying the different aromatic and aliphatic protons, as well as confirming the presence and position of functional groups like carboxylates and nitriles. rsc.orgacs.org The presence of rotational isomers in certain amide-substituted squaraines can also be detected by NMR, which shows two distinct sets of signals corresponding to the syn- and anti-conformers. acs.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Key resonances include those for the carbonyl groups of the squaric acid core and the carboxylic acid moiety, which typically appear between 173 and 191 ppm. rsc.org The nitrile functional group, when present, shows a characteristic resonance around 112 ppm. rsc.org In a study of an amide-substituted squaraine, the ¹³C{¹H} NMR spectrum was instrumental in assigning the major and minor conformers based on the signals from the quadratic core. acs.org

Interactive Table: Representative ¹H NMR Data for a Squaraine-Carboxylate Derivative. nih.gov

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.50–7.51 m 1H Ar-H
7.44–7.46 m 1H Ar-H
7.40–7.42 m 1H Ar-H
7.26–7.36 m 4H ArH
6.01 s 1H CH
5.84 s 1H CH
4.17–4.21 m 2H CH₂
3.71 s 3H CH₃
3.63–3.65 m 2H CH₂
3.23 s 9H CH₃
2.30–2.31 m 2H CH₂

Vibrational Spectroscopy of Squaraine-Carboxylates: Infrared (IR) and Raman Studies

IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectra of squaraine-carboxylates are typically characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the central squaraine ring and the carboxylate group. nii.ac.jpacs.org For example, in one study, the C=O stretching frequency was observed at 1719 cm⁻¹. acs.org The presence of a nitrile group (C≡N) can be confirmed by a sharp absorption band around 2213 cm⁻¹. acs.org

Normal Raman and Surface-Enhanced Raman Scattering (SERS) Analysis of Squaraine-Carboxylate Interactions

Normal Raman and Surface-Enhanced Raman Scattering (SERS) provide complementary vibrational information. SERS, in particular, offers significant signal enhancement upon adsorption of the analyte onto a nanostructured metal surface, typically gold or silver. This makes it an exceptionally sensitive technique for studying molecular interactions at interfaces.

Studies on squaraine dyes have shown that they are excellent SERS reporters. usp.br The aggregation of squaraine dyes on a nanostructured gold surface can lead to a significant increase in the Raman scattering intensity in the fingerprint region. nih.govresearchgate.net This phenomenon has been attributed to the modulation of chemisorption and hydrophobicity by different electron donor moieties within the squaraine structure. nih.govresearchgate.net

For squaraine-carboxylates, SERS analysis reveals insights into the molecule-nanoparticle interaction. It has been proposed that the squaraine molecule can adsorb onto silver nanoparticles primarily through an Ag-O interaction involving the carbonyl group. usp.br This interaction perturbs the vibrational modes of the surrounding oscillators. usp.br Additionally, the silver atoms can interact with the phenyl rings, causing the molecule to adopt a non-planar, tilted orientation on the nanoparticle surface. usp.br In the case of cis-dicyanomethylene squarate, SERS studies combined with DFT calculations suggested that the molecule adsorbs perpendicularly to the silver nanoparticle surface through one of its nitrogen atoms. researchgate.net

Mass Spectrometry Techniques for Squaraine-Carboxylate Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of squaraine-carboxylates, providing precise information on their molecular weight and elemental composition. Various ionization methods are employed, including Fast Atom Bombardment (FAB), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electrospray Ionization (ESI).

High-resolution mass spectrometry (HRMS) is frequently used to confirm the elemental composition of newly synthesized squaraine-carboxylates. For example, the structural identity of a symmetrical squaraine dye was confirmed by FAB-MS, which yielded a measured m/z value that closely matched the calculated molecular weight. nii.ac.jp Similarly, the characterization of unsymmetrical squaraine dyes with different anchoring groups has been successfully achieved using MALDI-Time-of-Flight (TOF)-MS or FAB-MS in the positive ion-monitoring mode. nii.ac.jp

ESI-mass spectrometry has been utilized to identify all products in the synthesis of asymmetrically substituted squaraine-carboxylates. acs.org In another study, liquid secondary ion mass spectrometry was performed to ionize squaraine-N-hydroxysuccinimide esters, providing crucial data for their characterization. instras.com Furthermore, mass spectral analysis of cell lysates has been used to verify the phosphorylation of glucose moieties attached to squaraine dyes after cellular uptake. nih.gov

Interactive Table: Mass Spectrometry Data for Various Squaraine-Carboxylate Derivatives.

Compound Ionization Method Calculated m/z Found m/z Reference
C₃₃H₃₉ClN₃O₂⁺ HRMS 543.1150 543.1108 nih.gov
C₃₃H₃₉FN₃O₂⁺ HRMS 528.3021 528.2086 nih.gov
C₃₈H₄₈N₃O₄ HRMS 610.3675 610.3635 nih.gov
C₃₈H₅₀Br₂N₄O₂²⁺ HRMS 377.2035 378.2039 nih.gov
C₃₈H₅₀F₂N₄O₂²⁺ HRMS 316.2046 316.2065 nih.gov
C₂₄H₃₇INO₂ HR-FAB-MS 498.1869 498.1891 nii.ac.jp
C₅₈H₇₆N₆O₆ FAB-MS 953.28 953.15 nii.ac.jp

Time-Resolved Spectroscopic Investigations of Squaraine-Carboxylate Photodynamics

Time-resolved spectroscopy provides critical insights into the photophysical and photochemical processes that occur in squaraine-carboxylates following light absorption. These techniques allow for the study of excited-state dynamics on timescales ranging from femtoseconds to milliseconds.

The photodynamics of squaraine dyes are known to significantly influence their performance in applications such as photovoltaics. researchgate.netrsc.org The deactivation of the excited state is a key process, with proposed mechanisms including trans-cis photoisomerization and the involvement of dark electronic states. researchgate.netrsc.org

Femtosecond Pump-Probe Spectroscopy for Excited State Dynamics

Femtosecond pump-probe spectroscopy is a powerful technique for investigating the ultrafast relaxation processes in the excited states of squaraine-carboxylates. au.dknih.gov In this method, a short "pump" pulse excites the molecule, and a time-delayed "probe" pulse monitors the subsequent changes in absorption. au.dk

Studies on indole-based squaraine molecules have utilized femtosecond pump-probe spectroscopy to investigate their photodynamics in various solvents. researchgate.netresearchgate.net The experiments revealed fast relaxation processes in the excited state, with characteristic times on the order of picoseconds. nih.gov For example, in a study of two squaraine derivatives, the most intense excited-state absorption (ESA) was observed in the 450–550 nm range, with a fast relaxation time of 4–5 ps for the neutral squaraine. nih.gov The interplay between electronic and steric properties of side groups has been shown to be a determining factor in the optical features and excited-state dynamics of these dyes. unito.it

Transient Absorption Spectroscopy of Squaraine-Carboxylate Excited States

Transient absorption spectroscopy is used to characterize the transient species formed upon photoexcitation, such as excited singlet and triplet states, as well as radical ions. acs.org The technique can be performed on timescales from femtoseconds to nanoseconds and beyond.

Upon laser excitation, squaraine-carboxylates exhibit distinct transient absorption spectra. The excited singlet states of squaraine dyes typically show strong absorption in the visible region. instras.com For example, transient absorption spectra of some squaraine derivatives revealed a broad absorption band in the 400-600 nm region. instras.com The lifetime of these excited singlet states can be influenced by factors such as substituent groups and the surrounding environment. instras.cominstras.com

Transient absorption studies have also been crucial in elucidating the electron transfer processes in squaraine-sensitized systems. For instance, in a CdSe-squaraine dye-TiO₂ assembly, transient absorption spectroscopy provided rate constants for both energy transfer from the excited CdSe quantum dot to the squaraine and interfacial electron transfer from the excited squaraine to the TiO₂. acs.org These measurements revealed an energy transfer rate constant of 6.7 x 10¹⁰ s⁻¹ and an electron transfer rate constant of 1.2 x 10¹¹ s⁻¹. acs.org

The transient spectra often show a strong positive signal in the 650-700 nm range due to photobleaching of the ground state and a negative transient signal around 500 nm attributed to excited-state absorption. researchgate.net The decay profiles of these transient signals provide information about the lifetime of the excited states. researchgate.netunito.it

Interactive Table: Transient Absorption Data for Photoexcited Squaraine Dyes.

Squaraine Derivative Excitation Wavelength (nm) Transient Absorption Maxima (nm) Key Findings Reference
Crown-ether squaraines 337 540, 680 Formation of excited triplets and radical ions via biphotonic photoionization. acs.org
Bis[4-(dimethylamino)phenyl]squaraine (SQH) Laser flash photolysis 450-500 (broad) Excited singlet has a lifetime of ~1.5 ns. instras.com
Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine (SQOH) Laser flash photolysis 450-500 (broad) Excited singlet has a longer lifetime of 3.0 ns due to restricted rotation. instras.com
Indolenine-based SQs 650, 400 ~500 (negative), 650-700 (positive) Probing alternative deactivation routes involving dark states. researchgate.net

Two-Dimensional Electronic Spectroscopy (2DES) for Squaraine-Carboxylate Excitonic Couplings

Two-Dimensional Electronic Spectroscopy (2DES) is a powerful ultrafast spectroscopic technique that provides detailed insights into the electronic structure, dynamics, and couplings of molecular systems. rsc.orgarxiv.org By using a sequence of ultrashort laser pulses (often on the femtosecond scale) and resolving the signal with respect to both excitation and detection frequencies, 2DES generates correlation maps that reveal couplings between electronic states as off-diagonal peaks (cross-peaks). rsc.orgspringernature.comnih.gov This capability makes it particularly well-suited for studying excitonic couplings in aggregates of squaraine-carboxylate dyes, where intermolecular interactions lead to the formation of delocalized excited states (excitons). acs.org

In the context of squaraine-carboxylates, 2DES experiments are instrumental in dissecting complex absorption spectra that result from the interplay of individual chromophore transitions, their coupling, and their interaction with the surrounding environment. acs.orgacs.org The technique can distinguish between homogeneous and inhomogeneous broadening, providing a measure of static disorder within an aggregate. acs.org For instance, 2DES spectra of squaraine aggregates on a glass substrate show elongated line shapes along the diagonal, which indicates a significant amount of inhomogeneous broadening. acs.org When the same aggregates are prepared on a gold substrate, a reduction in the line width is observed, which is attributed to exciton-plasmon coupling effects that enhance the delocalization of the exciton (B1674681) wave function. acs.org

The strength of the excitonic coupling between squaraine-carboxylate units can be quantified through modeling the 2DES and steady-state absorption spectra. nih.govacs.org Studies on DNA-templated squaraine dimers and aggregates have revealed that the coupling strength is strongly influenced by the hydrophobicity of the squaraine substituents and the resulting intermolecular distance and orientation. nih.govacs.org For example, dimer aggregates of dichloroindolenine squaraine have been found to exhibit a strong coupling strength of 132 meV (1065 cm⁻¹). nih.govacs.org The presence of distinct cross-peaks in the 2DES spectra of these aggregates provides direct evidence of coherent coupling between the excitonic states. springernature.comarxiv.org

Furthermore, 2DES allows for the real-time observation of exciton dynamics, including energy transfer, coherent oscillations, and exciton-exciton annihilation. rsc.orgrsc.org In squaraine dimers, the dynamics can range from a delocalized exciton in the strong coupling limit to efficient energy transfer in the weak coupling (Förster) limit, with 2DES providing the means to follow these processes on their natural femtosecond timescale. acs.org By comparing coherently detected and fluorescence-detected 2DES, researchers can gain complementary information on exciton energies, delocalization, and dissipative dynamics. rsc.org

Table 1: Excitonic Coupling Data for Selected Squaraine-Carboxylate Systems This table presents a selection of research findings on excitonic couplings in squaraine-carboxylate aggregates, highlighting the system studied, the spectroscopic method used for determination, and the resulting coupling strength.

Squaraine-Carboxylate SystemSpectroscopic MethodObserved Excitonic Coupling StrengthKey FindingReference
Dichloroindolenine Squaraine Dimer AggregatesSteady-State Spectroscopy & Kühn–Renger–May Modeling132 meV (1065 cm⁻¹)The strongest coupling was observed in the most hydrophobic squaraine, demonstrating a correlation between hydrophobicity and coupling strength. nih.govacs.org
DNA-Templated Indolenine Squaraine DimersSteady-State & CD Spectroscopy48 meV to 118 meV (390 cm⁻¹ to 930 cm⁻¹)Coupling strength varied with the length of the covalent bridge linking the squaraine molecules. nih.govacs.org
Squaraine Rotaxane Dimers on DNA TemplateSteady-State Absorption & Theoretical ModelingNot explicitly quantified in meV, but showed distinct split bandsMechanically interlocked structure promoted an oblique packing arrangement, confirmed by two excitonically split absorption bands of near-equal intensity. d-nb.info
Squaraine Aggregates on Glass vs. Gold Substrate2DESQualitatively different spectral line widthsExciton–plasmon coupling on the gold substrate led to a reduction in inhomogeneous broadening and enhanced exciton delocalization. acs.org

Advanced Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy for Squaraine-Carboxylate Reaction Mechanisms

The synthesis of squaraine-carboxylates can involve complex reaction pathways with paramagnetic intermediates or transition metal catalysts. researchgate.netrsc.org Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are indispensable for detecting and characterizing these transient species, thereby elucidating detailed reaction mechanisms. anl.govrsc.org EPR spectroscopy is sensitive to systems with unpaired electrons, such as radicals and many transition metal ions, while Mössbauer spectroscopy is a nuclear technique (most commonly applied to ⁵⁷Fe) that provides precise information about the electronic environment, oxidation state, and spin state of the metal center. ox.ac.uknrel.govnih.gov

A notable application of these techniques is in the mechanistic investigation of the iron(II)-mediated synthesis of squaraines from the scission and homologation of carbon monoxide. researchgate.netrsc.org This reaction, which proceeds under mild conditions, involves a series of complex intermediates that have been trapped and characterized. researchgate.net In situ monitoring and sampling techniques, including EPR and freeze-trapped ⁵⁷Fe Mössbauer spectroscopy, were crucial in identifying the key iron-containing species along the reaction coordinate. researchgate.netrsc.orgox.ac.uk

The reaction is proposed to proceed through several steps, including the formation of iron-acyl and ketene (B1206846) complexes. researchgate.net Mössbauer spectroscopy, in conjunction with other methods like IR and NMR, helped to characterize these proposed intermediates. researchgate.netrsc.org The data from these studies provide a detailed picture of the electronic structure of the iron center as it progresses through the catalytic cycle, revealing migratory insertion reactions and the ultimate formation of the squaraine ring and an iron carboxylate co-product. researchgate.netrsc.orgox.ac.uk While the final squaraine-carboxylate product is diamagnetic, EPR spectroscopy can detect paramagnetic radical intermediates or precursor complexes that may form during the synthesis. nottingham.ac.uk

Table 2: Spectroscopic Data for Intermediates in Fe(II)-Mediated Squaraine Synthesis This table summarizes key spectroscopic data used to identify and characterize proposed intermediates in the iron-mediated synthesis of squaraines, as detailed in mechanistic studies.

Proposed Intermediate SpeciesSpectroscopic TechniqueKey Spectroscopic Signature / FindingRole in MechanismReference
Iron(II) bis(acyl) complexIR & NMR Spectroscopy, DFT CalculationsCharacterized by specific C=O stretching frequencies and NMR shifts.Formed after initial CO insertion into the iron-carbon bond of the precursor. researchgate.netnottingham.ac.uk
Iron-ketene complexesIR, NMR & X-ray Crystallography (for isolated species)Identified through characteristic ketene stretching frequencies in IR spectra and confirmed by structural analysis of isolated analogues.Considered a key intermediate formed en route to the final squaraine product. researchgate.netrsc.org
Paramagnetic Iron SpeciesEPR & ⁵⁷Fe Mössbauer SpectroscopyFreeze-trapped studies define the in-situ iron speciation, including oxidation and spin states of catalytic intermediates.Crucial for defining the catalytically active species and ruling out or confirming potential radical pathways. rsc.orgox.ac.uk
Iron Carboxylate ComplexX-ray Crystallography, IR SpectroscopyStructurally characterized as a final co-product of the reaction.Represents the fate of the iron catalyst after formation of the squaraine ring. researchgate.netrsc.org

Theoretical and Computational Investigations of Squaraine Carboxylate Electronic Structure and Dynamics

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Squaraine-Carboxylate

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard and reliable tools for the theoretical treatment of organic dyes like squaraine-carboxylates. mdpi.com These methods offer a good balance between computational cost and accuracy, making them suitable for studying the ground and excited-state properties of these relatively large molecules. researchgate.netsissa.itresearchgate.net TD-DFT, in particular, is widely used to calculate the spectral properties of these systems. researchgate.net

Ground State Geometries and Electronic Structures of Squaraine-Carboxylates

DFT calculations are instrumental in determining the optimized ground-state geometries of squaraine-carboxylate dyes. For instance, studies on various squaraine dyes have utilized the B3LYP functional with basis sets like 6-31G* or 6-311++G** to obtain their ground-state structures. mdpi.comacs.org These calculations often reveal a high degree of conjugation within the molecules. mdpi.com

The planarity of the squaraine core and the orientation of the donor and acceptor groups are critical factors influencing the electronic properties. For some symmetrical squaraine dyes, the trans-isomer is found to be more stable than the cis-isomer due to reduced steric hindrance. acs.orgnih.gov The ground-state geometries of cis-isomers, however, may possess higher dipole moments. acs.orgnih.gov Computational studies have also explored different molecular symmetries, such as D2h, C2v, and Cs, to identify the most stable conformation. acs.org For example, the D2h geometry was found to be the most stable for bis(4-(dimethylamino)phenyl) squaraine, although the potential energy surface is relatively flat along the torsional coordinate. acs.org

Table 1: Comparison of Isomer Stability and Dipole Moments for Selected Squaraine Dyes

Squaraine DyeMore Stable IsomerEnergy Difference (kcal/mol)
SQ-DICNtrans0.95 acs.orgnih.gov
SQ-DIEt-RHtrans0.93 acs.orgnih.gov
SQ-DICN-RHtrans0.96 acs.orgnih.gov

This table illustrates the relative stability of trans-isomers over cis-isomers for a series of squaraine dyes, as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of Squaraine-Carboxylates (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic transitions and reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic excitations. ajchem-a.commalayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of squaraine-carboxylate dyes. nih.govajchem-a.commalayajournal.org

In typical squaraine dyes, the electron density of the HOMO is primarily localized on the central squaraine core and the electron-donating groups. acs.orgnih.gov Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, where the electron density is dispersed towards the electron-accepting groups, including the carboxylate anchor. acs.orgnih.gov This intramolecular charge transfer (ICT) from the donor to the acceptor is a hallmark of squaraine dyes and is responsible for their intense absorption bands. uvic.ca

The energy levels of the HOMO and LUMO are critical for applications in DSSCs. The LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor (e.g., TiO2) to ensure efficient electron injection. mdpi.com DFT calculations are routinely used to predict these energy levels and assess the suitability of different squaraine-carboxylate dyes as sensitizers. mdpi.com For a series of symmetric and asymmetric squaraine dyes, the calculated LUMO energy values were found to be above the conduction band of TiO2, indicating that electron injection is thermodynamically favorable. mdpi.com

Table 2: Calculated FMO Energies and HOMO-LUMO Gaps for Representative Squaraine Dyes

DyeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
SQD1-5.41-3.412.00
SQD2-5.19-3.192.00
SQD3-5.38-3.382.00
SQD4-5.23-3.232.00

This table, based on data from DFT calculations at the B3LYP/6-311++G* level, shows the HOMO and LUMO energy levels and the resulting energy gap for four different squaraine dyes (SQD1-SQD4). The data is indicative of their potential application in DSSCs. mdpi.com*

Natural Transition Orbital (NTO) Analysis for Charge Transfer Character in Squaraine-Carboxylates

While FMO analysis provides a useful qualitative picture, Natural Transition Orbital (NTO) analysis offers a more concise and accurate representation of electronic excitations, especially in cases where the transition involves multiple orbital contributions. github.io NTO analysis transforms the canonical molecular orbitals into a compact set of "hole" and "electron" orbitals that describe the dominant character of the electronic transition. github.ioresearchgate.net

For squaraine-carboxylate dyes, NTO analysis is particularly valuable for visualizing and quantifying the charge-transfer character of the excited states. uvic.camaynoothuniversity.ie The "hole" NTO is typically localized on the donor part of the molecule, while the "electron" NTO is localized on the acceptor part, providing a clear depiction of the intramolecular charge transfer upon photoexcitation. researchgate.netmaynoothuniversity.ie This analysis has been used to confirm the π-π* transition type character and the intramolecular charge transfer process in various squaramide and squaraine systems. maynoothuniversity.ie

Advanced Ab Initio Methods for Squaraine-Carboxylate Excited States

While TD-DFT is a workhorse for studying excited states, more advanced and computationally demanding ab initio methods are sometimes employed to provide benchmark results and to study systems where TD-DFT may be less reliable. uba.ar These methods offer a higher level of theory and can provide more accurate descriptions of electron correlation effects. uba.ar

Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) Calculations

Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) is a high-level quantum chemical method that provides a robust and accurate description of electronically excited states. usc.eduesqc.org It is particularly useful for characterizing states with significant single-excitation character. osti.gov

EOM-CCSD calculations have been performed on model squaraine systems to corroborate results obtained from other methods like ADC(2). unito.itrsc.org For example, in a study of a model squaraine system (SQ7), EOM-CCSD calculations were carried out using the cc-pVDZ basis set to determine the excitation energies. unito.itrsc.org These calculations can be computationally intensive, and their application is often limited to smaller model systems. arxiv.orgchemrxiv.org

Second-Order Algebraic Diagrammatic Construction (ADC(2)) Methods

The second-order Algebraic Diagrammatic Construction (ADC(2)) scheme is another powerful theoretical tool for calculating excited-state properties. q-chem.comisu.ru It is a polarization propagator method that is size-consistent and provides a balanced description of singly excited states, with an accuracy comparable to methods like CC2 and CIS(D). q-chem.comisu.ru

ADC(2) has been successfully applied to investigate the photophysics of squaraine dyes. unito.itrsc.org For instance, ADC(2) calculations with the def2-TZVP basis set have been used to compute the energies of excited states and potential energy profiles. unito.itrsc.org These studies have been instrumental in exploring potential deactivation pathways, such as the involvement of dark states or isomerization processes. unito.itrsc.orgrsc.org The ADC(2) method has proven to be a reliable tool for exploring new decay routes and understanding the complex topography of the potential energy surfaces of squaraine molecules. rsc.org

Supramolecular Chemistry and Self Assembly of Squaraine Carboxylates

Mechanisms of Squaraine-Carboxylate Aggregation: H- and J-Aggregates

The aggregation of squaraine-carboxylate dyes is predominantly governed by the formation of H- and J-aggregates, which are distinguished by their unique spectroscopic signatures. These aggregation modes arise from the specific geometric arrangement of the dye molecules, dictated by intermolecular forces such as π-π stacking, hydrogen bonding, and electrostatic interactions. unibe.chrsc.org

According to exciton (B1674681) theory, when the transition dipole moments of the chromophores align in a parallel, face-to-face fashion, it results in the formation of H-aggregates. unibe.ch This arrangement leads to a blue-shifted (hypsochromic) absorption band in the UV-Vis spectrum compared to the monomeric dye. unibe.ch Conversely, a head-to-tail alignment of the transition dipole moments leads to the formation of J-aggregates, characterized by a red-shifted (bathochromic) and often sharper absorption band. unibe.chrsc.org In instances where the transition dipole moments are arranged obliquely, the absorption spectrum may exhibit both H- and J-bands. unibe.ch The formation of H-aggregates on a TiO2 surface, for instance, can be initiated by the deprotonation of the carboxylic acid group, leading to a broadening of the absorption spectrum at lower wavelengths. acs.org

The solvent environment plays a critical role in dictating the type of aggregation. By selecting appropriate solvents, it is possible to selectively form either H- or J-aggregates, which in turn significantly influences the material's properties. rsc.orgresearchgate.net For example, H-aggregates of certain squaraine dyes primarily absorb green light, while their J-aggregates exhibit strong absorption in the near-infrared range. rsc.orgresearchgate.net

Control of Aggregation Pathways in Squaraine-Carboxylate Systems

The ability to control the aggregation pathways of squaraine-carboxylate systems is crucial for tailoring their properties for specific applications. Several strategies have been developed to direct the self-assembly process towards a desired aggregation state.

One effective method involves the use of polyelectrolyte templates. For instance, the J-aggregation of a water-soluble cationic squaraine dye can be enhanced by the electrostatic interactions with an anionic polyelectrolyte like poly(acrylic acid). acs.org The resulting J-aggregates exhibit a much sharper absorbance band compared to those formed in the presence of a high salt concentration. acs.org This templated aggregation is also reversible; the introduction of ions that bind more strongly to the polyelectrolyte can dissociate the J-aggregates, releasing the monomeric dye molecules. acs.org

Another approach to control aggregation is through the chemical modification of the squaraine dye itself. The introduction of a cyanoacrylic acid anchoring group in place of a traditional carboxylate group has been shown to influence aggregation behavior. acs.org While this modification can lead to greater electron injection, it may also result in increased dye aggregation. acs.org Logical molecular engineering, such as incorporating a 1,3-indandione (B147059) moiety in the central squaric acid core, can simultaneously control aggregation and widen the photon harvesting window. acs.org

Furthermore, the aggregation pathway can be influenced by kinetic versus thermodynamic control. For a bis(squaraine) dye in a non-polar solvent mixture, competing cooperative self-assembly pathways can lead to two distinct supramolecular polymorphs. nih.gov The self-assembly pathway can be directed by controlling the cooling rate from a heated solution of the monomers, allowing for the selective formation of either a kinetically favored or a thermodynamically more stable polymorph. nih.gov

Supramolecular Polymerization of Squaraine-Carboxylate Dyes

Squaraine-carboxylate dyes can undergo supramolecular polymerization, a process where monomeric units self-assemble into long, polymer-like chains through non-covalent interactions. unibe.ch This process is driven by a combination of forces, including π-π stacking interactions between the electron-rich and electron-deficient regions of neighboring dye molecules, hydrogen bonds, and hydrophobic-hydrophilic interactions. unibe.ch The resulting supramolecular polymers often exhibit well-defined morphologies, such as nanofibers and nanovesicles. unibe.ch

Cooperative Assembly Mechanisms in Squaraine-Carboxylate Systems

The supramolecular polymerization of squaraine-carboxylate dyes often proceeds through a cooperative assembly mechanism. In a cooperative process, the initial formation of a small aggregate (a nucleus) facilitates the subsequent addition of more monomers, leading to a rapid growth of the supramolecular polymer chain. This is in contrast to an isodesmic mechanism, where the addition of each monomer occurs with the same equilibrium constant.

Detailed studies of a highly soluble squaraine dye in organic solvents have revealed a cooperative aggregation process. rsc.org The dimerization constant was found to be significantly smaller than the elongation constant, which is a hallmark of cooperativity. rsc.org Thermodynamic investigations using a nucleation-elongation growth model further support this cooperative mechanism, providing insights into the elongation temperature and the enthalpy released during the process. rsc.org The aggregation behavior of a bis(squaraine) dye also shows competing cooperative self-assembly pathways, leading to different polymorphs. nih.gov

Kinetic Trapping and Chaperone-Assisted Assembly of Squaraine-Carboxylates

The spontaneous self-assembly of squaraine-carboxylate dyes can sometimes lead to kinetically trapped, non-functional aggregates. To overcome this, researchers have developed strategies inspired by biological systems, such as the use of molecular chaperones. nih.govscispace.comacs.org Molecular chaperones are molecules that assist in the proper folding and assembly of other macromolecules in a non-covalent manner. nih.govscispace.com

In an artificial system, a chaperone-like macrocyclic receptor can be used to control the supramolecular polymerization of a squaraine dye. acs.org This is achieved through a kinetic trapping strategy where the squaraine dye monomers are complexed with the macrocycle, preventing their spontaneous polymerization. nih.govacs.org The self-assembly can then be precisely initiated by the addition of a cofactor that has a higher binding affinity for the macrocycle, releasing the squaraine monomers to form supramolecular polymers. nih.govscispace.comacs.org This chaperone-assisted assembly allows for the regulation of the timing of the self-assembly process and can even enable living supramolecular polymerization and the fabrication of block copolymers. nih.govscispace.com

Host-Guest Chemistry and Directed Self-Assembly of Squaraine-Carboxylates

Host-guest chemistry provides a powerful tool for directing the self-assembly of squaraine-carboxylates. This approach involves the use of a host molecule with a cavity that can encapsulate a guest molecule, in this case, the squaraine-carboxylate, through non-covalent interactions. acs.orgdokumen.pub Common host molecules include cyclodextrins, calixarenes, and cucurbiturils. researchgate.net The formation of these host-guest inclusion complexes is a spontaneous process driven by self-assembly. dokumen.pub

The encapsulation of a squaraine dye within a host molecule can significantly alter its properties and control its aggregation behavior. For example, the complexation of a squaraine dye with cyclodextrin (B1172386) has been used to create nanocarriers. beilstein-journals.org The supramolecular immobilization of the squaraine on the surface of cyclodextrin vesicles can be monitored by fluorescence spectroscopy. beilstein-journals.org

Furthermore, host-guest interactions can be used to template the formation of specific aggregate structures. An unsymmetrical squaraine dye containing a terminal carboxylic acid group has been covalently attached to a poly-L-lysine backbone. core.ac.uk The poly-L-lysine acts as a template, inducing the J-aggregation of the squaraine dye. core.ac.uk This strategy demonstrates the potential of using host-guest chemistry to control the supramolecular architecture of squaraine-carboxylate assemblies.

Morphological Characterization of Squaraine-Carboxylate Aggregates (e.g., Nanorods, Nanosheets)

The self-assembly of squaraine-carboxylate dyes can lead to a variety of well-defined nanostructures, the morphology of which is highly dependent on the molecular structure of the dye and the assembly conditions. Common morphologies observed include nanorods, nanosheets, nanofibers, and nanovesicles. unibe.chrsc.org These structures can be visualized and characterized using microscopic techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and scanning electron microscopy (SEM). unibe.ch

For example, the self-assembly of a bis(squaraine) dye can result in two distinct polymorphs with different morphologies. nih.govresearchgate.net Under kinetic control, tubular nanorods with a helical pitch and a specific diameter are formed. nih.govresearchgate.net In contrast, the thermodynamically more stable polymorph consists of nanosheets. nih.govresearchgate.net Wide-angle X-ray scattering measurements have been used to derive packing models for these structures, revealing that the nanosheets have a brick-work type arrangement, while the nanorods are composed of intertwined supramolecular polymer strands. nih.govresearchgate.net

The ability to control the morphology of squaraine-carboxylate aggregates is crucial for their application in various fields. The specific shape and size of the nanostructures can significantly influence their optical, electronic, and biological properties.

Influence of Molecular Architecture on Supramolecular Organization of Squaraine-Carboxylates

The self-assembly of squaraine-carboxylate compounds into well-defined supramolecular structures is profoundly governed by their molecular architecture. The inherent planarity and zwitterionic D-A-D (Donor-Acceptor-Donor) character of the squaraine core promote strong intermolecular π-π stacking and electrostatic interactions, which are the primary driving forces for aggregation. nih.govresearchgate.netunibe.ch However, the specific nature, size, and placement of substituents on this core allow for precise control over the type and morphology of the resulting assemblies. unibe.chucf.edu

Influence of N-Alkyl and Other Substituents

The substituents attached to the nitrogen atoms of the donor moieties play a critical role in modulating the aggregation behavior. The length of these alkyl chains can directly influence the type of aggregate formed. uri.edu Research has demonstrated that squaraines with shorter terminal alkyl chains predominantly form H-aggregates, whereas those with longer alkyl chains tend to favor the formation of J-aggregates. uri.edu This is attributed to the different steric requirements and van der Waals interactions associated with chains of varying lengths. Similarly, the introduction of cyclic substituents can also shift the equilibrium between H- and J-aggregation. uri.edu

In the context of dye-sensitized solar cells (DSSCs), where squaraine-carboxylates are used as sensitizers, the strategic placement of alkyl chains is crucial for controlling organization on the titanium dioxide (TiO₂) surface. acs.org Long or branched alkyl chains can act as "insulating" groups that modulate dye aggregation and reduce undesirable charge recombination by shielding the π-system from the electrolyte. researchgate.net Studies on unsymmetrical squaraines have shown that placing alkyl groups on the indoline (B122111) unit that is away from the carboxylate anchoring group results in more controlled dye loading and organization, leading to improved photovoltaic performance. acs.org

The table below illustrates the effect of N-substituent structure on the dominant type of aggregate formed for a series of squaraine dyes.

Compound SeriesN-Substituent TypeDominant Aggregate TypeReference
Squaraines 4-6Shorter straight alkyl chainsH-aggregate uri.edu
Squaraines 7-9Longer straight alkyl chainsJ-aggregate uri.edu
Compound 10Cyclic substituentH-aggregation slightly dominant uri.edu
Compound 11Cyclic substituentJ-aggregation favored uri.edu

Role of the Carboxylate Group and Molecular Symmetry

The carboxylate group is not merely a solubilizing agent but a critical functional handle that directs self-assembly, particularly on surfaces. In many applications, it serves as an anchoring group to bind the dye to a substrate. nih.gov The deprotonation of the carboxylic acid to form the carboxylate anion facilitates interactions that can promote specific aggregation states, such as H-aggregation on TiO₂ surfaces. acs.org The length and nature of the spacer chain connecting the carboxylate group to the squaraine chromophore can also impact the final assembled structure. researchgate.net

The following table presents research findings on how modifying the molecular architecture of unsymmetrical squaraine-carboxylates impacts their performance in bulk heterojunction (BHJ) and dye-sensitized solar cells (DSSCs), which is directly linked to their supramolecular organization.

Squaraine SeriesKey Architectural VariationObserved Effect on Properties/PerformanceReference
SQ1–4Number of hydroxyl (OH) groups and linear vs. branched side chainsOH groups deepened HOMO levels, enhancing open-circuit voltage (Voc). Linear chains improved charge transport. Power conversion efficiencies (PCE) > 4.0% were achieved. acs.org
SQS1-SQS6Variation in branched alkyl groupsModulated dye aggregation and charge recombination, resulting in PCEs ranging from 3.82% to 6.23%. researchgate.net
SQ5Position of alkyl groups on indoline unit relative to carboxylic acid anchorPositioning alkyls away from the anchor led to controlled organization, reduced recombination, and a PCE of 9.0%. acs.org

Influence of Counterions

Applications of Squaraine Carboxylates in Functional Materials Science

Squaraine-Carboxylates in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

The application of squaraine-carboxylates as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs) has been an area of intensive research. rsc.orgmdpi.com Their ability to absorb strongly in the red and NIR regions of the solar spectrum is a key advantage, as this is a region where many other organic dyes show limited absorption. acs.orgnih.gov

The efficiency of DSSCs is critically dependent on the light-harvesting efficiency and the electron injection from the excited dye into the semiconductor's conduction band. nih.gov The design of squaraine-carboxylate sensitizers is guided by several key principles to optimize these processes.

A primary design strategy involves broadening the absorption spectrum to capture a larger portion of the solar radiation. This can be achieved by modifying the molecular structure to include different electron-donating groups or by introducing moieties that induce a red shift in the absorption maximum. mdpi.com For instance, the incorporation of an electron acceptor group in the central squaraine core can lead to a red-shifted absorption and the appearance of a secondary absorption band, thereby expanding the photon-harvesting window. mdpi.com Co-sensitization, the use of multiple dyes with complementary absorption spectra, is another effective strategy to enhance light harvesting. nih.govresearchgate.net

Efficient electron injection is facilitated by ensuring a suitable energy level alignment between the dye's lowest unoccupied molecular orbital (LUMO) and the conduction band of the semiconductor, typically titanium dioxide (TiO₂). nih.gov The LUMO of the dye must be positioned at a higher energy level than the TiO₂ conduction band to provide a sufficient driving force for electron injection. nih.gov Molecular engineering of the squaraine structure, such as the introduction of specific functional groups, can be used to tune these energy levels. mdpi.com Furthermore, the electronic coupling between the dye and the semiconductor surface is crucial for rapid electron injection. acs.org

The carboxylate group (-COOH) is the most commonly employed anchoring group for attaching squaraine dyes to the TiO₂ surface in DSSCs. nii.ac.jp This group forms a strong chemical bond with the semiconductor surface, ensuring efficient electronic coupling and facilitating the transfer of electrons from the excited dye to the TiO₂. acs.orgacs.org The mode of attachment, whether monodentate, bidentate bridging, or bidentate chelating, can influence the stability and electronic interaction at the interface. The bidentate bridging mode is often considered the most stable and effective for charge transfer. nih.gov

PropertyDescriptionReference
Light Harvesting Broadening the absorption spectrum through molecular modification and co-sensitization to capture more solar energy. mdpi.comnih.gov
Electron Injection Ensuring proper energy level alignment between the dye's LUMO and the semiconductor's conduction band for efficient charge transfer. acs.orgnih.gov
Anchoring Group The carboxylate group provides strong attachment to the semiconductor surface, facilitating electronic coupling. acs.orgnii.ac.jpacs.org
Anchor Position The proximity of the carboxylate group to the dye's acceptor unit influences charge transfer directionality and efficiency. acs.org

Squaraine-Carboxylates in Optoelectronic Devices

Beyond solar cells, squaraine-carboxylates have found applications in various optoelectronic devices. Their unique photophysical properties, such as strong absorption and emission in the NIR region, make them suitable for use in photodetectors and other light-sensing technologies. researchgate.netresearchgate.net The ability to tune their electronic properties through synthetic modifications allows for the creation of materials with specific characteristics required for these devices. researchgate.net

In the context of organic electronics, squaraine dyes, including their carboxylate derivatives, are valued for their semiconducting properties and remarkable stability against oxygen, moisture, and light. researchgate.net These characteristics make them suitable for use in devices that operate under ambient conditions. The planar structure of squaraine molecules can facilitate ordered packing in the solid state, which is beneficial for charge transport in electronic devices. researchgate.net

Squaraine-Carboxylates as Molecular Switches and Sensors (Non-Clinical/Non-Biomedical)

The sensitivity of the absorption and fluorescence properties of squaraine dyes to their local environment makes them excellent candidates for the development of molecular switches and sensors. nih.govmdpi.com The interaction with specific analytes can induce significant changes in their optical properties, enabling their use in chemosensors. mdpi.com

Squaraine-carboxylates have been successfully employed as chemosensors for the detection of various metal ions and small molecules. mdpi.comresearchgate.net The carboxylate group, along with other strategically placed functional groups, can act as a binding site for specific analytes. mdpi.com For example, squaraine dyes functionalized with picolyl units have demonstrated high selectivity and sensitivity for the detection of Cu²⁺ ions in aqueous systems through both colorimetric and fluorometric changes. researchgate.net

The design of these chemosensors often involves incorporating a recognition motif into the squaraine scaffold that can selectively interact with the target analyte. mdpi.com This interaction then perturbs the electronic structure of the squaraine dye, leading to a measurable change in its absorption or emission spectrum. mdpi.com

The sensing mechanism in squaraine-carboxylate-based chemosensors can involve several processes. mdpi.com One common mechanism is the coordination of a metal ion to the carboxylate group and other donor atoms within the squaraine molecule. researchgate.net This coordination can alter the intramolecular charge transfer (ICT) characteristics of the dye, resulting in a shift in the absorption or fluorescence wavelength.

Another mechanism involves the analyte-induced aggregation or disaggregation of the squaraine dyes. researchgate.net The planar structure of squaraine molecules makes them prone to forming aggregates, which often have different photophysical properties compared to the monomeric form. researchgate.net The binding of an analyte can disrupt these aggregates or promote their formation, leading to a "turn-on" or "turn-off" fluorescence response. ucf.eduunito.it For instance, the interaction of certain squaraine dyes with specific proteins can lead to a significant enhancement of their fluorescence. ucf.edu

AnalyteSensing MechanismObservable ChangeReference
Metal Ions (e.g., Cu²⁺) Coordination to carboxylate and other functional groups, altering the ICT character.Colorimetric and fluorometric changes. mdpi.comresearchgate.net
Small Molecules/Proteins Analyte-induced aggregation or disaggregation of the squaraine dye."Turn-on" or "turn-off" fluorescence. researchgate.netucf.eduunito.it

Squaraine-Carboxylates in Non-Linear Optics and Two-Photon Absorption

Squaraine-carboxylates have emerged as a significant class of materials in the field of non-linear optics (NLO) and two-photon absorption (2PA) due to their unique electronic and photophysical properties. Their strong and narrow absorption bands, typically in the red or near-infrared (NIR) region, combined with high molar extinction coefficients, make them promising candidates for a variety of photonic applications. researchgate.netresearchgate.net The presence of the carboxylate group can further enhance their functionality by enabling anchoring to surfaces and influencing molecular packing, which in turn affects their NLO properties.

The NLO response in squaraine dyes is fundamentally linked to their molecular structure, which can be described as a blend of zwitterionic and diradicaloid valence bond resonance forms. acs.org This electronic structure facilitates large changes in dipole moment upon excitation, a key requirement for significant second and third-order NLO activity. acs.org Research has shown that even squaraine derivatives with absorption wavelengths below 500 nm, where the diradical character is eliminated, can exhibit substantial third-order NLO effects. acs.org

Two-photon absorption, a process where a molecule simultaneously absorbs two photons, is particularly relevant for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. Squaraine-carboxylates have demonstrated impressive 2PA cross-sections. For instance, certain symmetrical anilinosquaraine derivatives have exhibited maximum 2PA cross-sections of approximately 2000 GM. rsc.org The aggregation of squaraine dyes, which can be controlled by factors like solvent and the presence of polyelectrolytes, has been shown to significantly enhance their 2PA efficiency. acs.orgnih.gov For example, the formation of J-aggregates of a water-soluble cationic squaraine dye, templated by poly(acrylic acid), resulted in a 23-fold enhancement of the 2PA cross-section per repeating unit. acs.orgnih.gov

The introduction of carboxyl groups into the squaraine structure can serve multiple purposes. It can improve solubility in polar solvents and provide a means for covalent attachment to other molecules or materials, which is crucial for creating functional NLO devices. frontiersin.org Furthermore, the carboxyl functionality can influence the aggregation behavior and self-assembly of squaraine dyes, which is a critical factor in optimizing their NLO properties in the solid state. cdnsciencepub.comacs.org

Table 1: Non-Linear Optical and Two-Photon Absorption Properties of Selected Squaraine Derivatives

Compound/System Key Feature Measured Property Wavelength Value
Symmetrical anilinosquaraine derivatives Four hydroxyl groups in the core 2PA cross-section (σ₂) Broad spectral range ~2000 GM
Arylamino squaraine derivatives Absorption < 500 nm, zwitterionic Third-order hyperpolarizability (γ) 800 nm -1.2 to -6.9 × 10⁻³³ esu
Water-soluble cationic squaraine with poly(acrylic acid) J-aggregate formation 2PA cross-section (σ₂) enhancement 920 nm ~23 times per repeat unit
Squaraine 45 Moderate 2P response 2PA cross-section (σ₂) ~1250 nm > 100 GM
Malononitrile derivative of Squaraine 45 Bright NIR fluorophore 2PA cross-section (σ₂) ~1250 nm > 100 GM

Development of Squaraine-Carboxylate Based Polymeric Materials and Thin Films

The incorporation of squaraine-carboxylates into polymeric materials and the fabrication of thin films represent a significant advancement in harnessing their functional properties for practical applications. These materials combine the desirable optical and electronic characteristics of squaraine dyes with the processability and mechanical stability of polymers.

One approach involves the synthesis of copolymers where squaraine units are integrated into a polymer backbone, such as polyfluorene. nih.govacs.org This design allows for efficient energy transfer from the polymer backbone to the squaraine units, resulting in bright, narrow-band near-infrared (NIR) emissions. nih.govacs.org By functionalizing the surface of these polymer dots with carboxyl groups, they can be made water-soluble and conjugated with biomolecules for applications in biological imaging and sensing. nih.govacs.org

Another strategy utilizes the electrostatic interactions between cationic squaraine dyes and anionic polyelectrolytes, such as poly(acrylic acid). acs.orgnih.gov This interaction can template the formation of specific aggregates, like J-aggregates, which exhibit enhanced and sharper absorption bands. acs.orgnih.gov The presence of the carboxylate groups on the polyelectrolyte is crucial for this templating effect. acs.orgnih.gov

Thin films of squaraine-carboxylates are central to their application in organic electronics, particularly in organic photovoltaic (OPV) devices. The introduction of carboxyl groups as anchoring units on squaraine dyes has been shown to significantly improve the photosensitization of nanocrystalline TiO₂ electrodes, leading to higher photon-to-current conversion efficiencies. researchgate.netresearchgate.net The molecular packing and morphology of these thin films are critical for device performance. acs.org For instance, the formation of J-aggregates within the active layer of a bulk heterojunction (BHJ) solar cell can extend the photoresponse to longer wavelengths, thereby increasing the photocurrent. acs.org

The self-assembly of squaraine dyes, influenced by factors such as side chains and the presence of functional groups like carboxylates, plays a pivotal role in the properties of the resulting thin films. nih.gov Polymorphism in squaraine dye aggregates, where different packing structures can be accessed by controlling the self-assembly pathway, allows for the tuning of their optical properties. nih.gov

Table 2: Properties and Applications of Squaraine-Carboxylate Based Polymeric Materials and Thin Films

Material System Key Feature Application Finding/Performance
Squaraine-based polymer dots (Pdots) with carboxyl surface functionalization Bright, narrow-band NIR emission Biological labeling and targeting Emission full width at half-maximum of ~36 nm, narrower than quantum dots. nih.govacs.org
Cationic squaraine dye with poly(acrylic acid) template Controlled J-aggregation Enhanced two-photon absorption materials Sharper J-band absorbance compared to salt-induced aggregation. acs.orgnih.gov
Anilino-squaraines with carboxyl anchoring groups Photosensitization of TiO₂ Dye-sensitized solar cells Monochromatic incident photon-to-current conversion efficiency of 73% at 670 nm. researchgate.net
Squaraine dyes in bulk heterojunction (BHJ) films with PC₇₁BM Tuned side chains and hydroxyl groups Organic photovoltaic cells Power conversion efficiencies > 4.0%. acs.org
Bis(squaraine) dye in non-polar solvent mixture Controlled self-assembly into polymorphs Functional thin films with tailored optical properties Formation of nanorods or nanosheets with distinct absorption spectra. nih.gov

Structure Function Relationships in Squaraine Carboxylate Chemistry

Correlation of Molecular Architecture with Electronic and Optical Response of Squaraine-Carboxylates

The electronic and optical properties of squaraine-carboxylate dyes are highly tunable by modifying their molecular architecture. These dyes typically possess a donor-acceptor-donor (D-A-D) structure, where an electron-deficient squaric acid core acts as the acceptor (A) and is substituted with two electron-donating groups (D). researchgate.netacs.orgnih.gov This arrangement leads to strong and sharp absorption bands in the visible and near-infrared (NIR) regions. nih.govmdpi.comfrontiersin.org

The introduction of different functional groups and heterocycles can significantly impact the optical properties. mdpi.com For example, indole-based squaraines exhibit high quantum yields and molar absorptivity but are limited to an absorption maximum near 700 nm. mdpi.com In contrast, squaraines based on larger conjugated systems like quinoline (B57606) and perimidine can achieve absorbances beyond 800 nm with high molar extinction coefficients. mdpi.com

Furthermore, modifications to the central squaraine core itself, such as the introduction of dicyanomethylene or barbituric acid groups, can alter the electronic structure and lead to red-shifted absorption. mdpi.com The planarity of the molecule also influences its electronic properties; twisting the structure can decrease π-system conjugation and lead to significant variations in optical characteristics. ucf.edu

Table 1: Impact of Molecular Architecture on the Optical Properties of Selected Squaraine-Carboxylate Dyes

Compound NameMolecular Architecture HighlightsAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Findings
SQ-BEN-THI Symmetrical, Benzothiophene donor groups672Not specifiedExhibits p-type semiconducting behavior. nih.gov
SQ-BEN-FUR Symmetrical, Benzofuran donor groups674Not specifiedShows potential as an organic semiconductor. nih.gov
SQD4 Asymmetrical, Quinoline donor moiety687 (calculated)Not specifiedQuinoline moiety contributes to a red-shift in absorption. mdpi.com
VG2-C8 Symmetrical, Dicyanovinyl group on squaric core~680Lower than unsubstituted analogCentral functionalization leads to a red-shift but lower molar extinction. mdpi.com
VG3-C8 Symmetrical, Cyano-ester group on squaric core~685Lower than unsubstituted analogFurther red-shift compared to dicyanovinyl substitution. mdpi.com

Impact of Substituent Effects on Excited State Photophysics of Squaraine-Carboxylates

The photophysical behavior of squaraine-carboxylates in their excited state is highly sensitive to the nature and position of substituents on the molecular framework. These substituents can influence the pathways of energy dissipation after photoexcitation, thereby affecting properties like fluorescence quantum yield and the efficiency of processes such as intersystem crossing and electron injection in solar cells. unito.itresearchgate.net

A key deactivation pathway for the excited state of some squaraine dyes is trans-cis photoisomerization around a C=C bond in the polymethine-like bridge. unito.it This process provides a non-radiative decay channel, which can be detrimental for applications requiring high fluorescence or efficient charge separation. unito.it Introducing bulky substituents or modifying the central squaric core to create a more rigid, "cis-locked" structure can inhibit this isomerization, thus enhancing fluorescence and the lifetime of the excited state. unito.it For instance, the introduction of a dicyanovinyl group into the squaric core has been shown to be beneficial for photovoltaic applications. unito.it

The electronic nature of substituents also plays a critical role. Electron-withdrawing or electron-donating groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission energies. researchgate.net The introduction of fluorine-substituted indoline (B122111) moieties, for example, can influence the twisting angle of the molecular structure, leading to significant changes in optical properties. ucf.edu

Furthermore, the aggregation behavior of squaraine dyes, which is heavily influenced by substituents and the solvent environment, can dramatically alter their photophysical properties. researchgate.netresearchgate.net In polar solvents, squaraine dyes have a tendency to aggregate, which often leads to fluorescence quenching. researchgate.net The presence of carboxylic acid functionalities can play a role in this aggregation and self-assembly. researchgate.net

Table 2: Influence of Substituents on the Photophysical Properties of Squaraine-Carboxylates

Compound SeriesSubstituent ModificationEffect on Excited StateKey Findings
Indolenine-based SQs Central substitution on the squaric coreInhibition of intramolecular rotationSuggests alternative deactivation routes, potentially involving a dark state. unito.it
Aniline-based Squaraines Methoxy groups at different positionsAltered twisting angle of the structureSubtle changes in substituent position lead to significant variations in optical properties. ucf.edu
Squaraine-Carboxylates Carboxyl functionalityInfluences aggregation and self-assemblyAggregation in polar solvents can lead to fluorescence quenching. researchgate.net

Influence of Carboxylate Position and Conjugation on Interfacial Electron Transfer Efficiency

In applications such as dye-sensitized solar cells (DSSCs), the efficiency of interfacial electron transfer from the photo-excited squaraine-carboxylate dye to a semiconductor (like TiO₂) is paramount. mdpi.comchalcogen.ro The position and conjugation of the carboxylate anchoring group are critical factors that govern this process. nih.govfigshare.com

The carboxylate group serves to bind the dye molecule to the semiconductor surface. acs.org A strong electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band is necessary for efficient electron injection. mdpi.com The LUMO of the dye should have significant electron density on the anchoring carboxylate group to facilitate this unidirectional charge transfer. mdpi.comnih.gov Theoretical studies have shown that for unsymmetrical squaraine dyes, the LUMO is often significantly populated on the anchoring -CO₂H group. nih.gov

The distance between the electron donor part of the dye and the anchoring group also influences the electron transfer dynamics. nih.gov Altering the position of the donor units relative to the carboxylate anchor can change the dye's dipole moment and its orientation on the TiO₂ surface. nih.govfigshare.com This, in turn, affects the self-assembly of the dyes on the surface and can modulate the flat band potential of the semiconductor, ultimately impacting the open-circuit voltage (Voc) of the DSSC device. figshare.com

Furthermore, the conjugation pathway between the squaraine core and the carboxylate group is crucial. A direct and effective conjugation ensures that the photo-injected electron can be efficiently transferred. Studies on half-squarylium dyes have indicated that having multiple carboxylate linkers, positioned near the dye's LUMO to enable complete chemisorption, can lead to improved device efficiency. rsc.org Conversely, placing the carboxyl group in a position that is not electronically conductive for the charge injection process, such as a meta-position relative to the nitrogen atom of an indoline donor, can render the dye ineffective. figshare.com

Table 3: Effect of Carboxylate Position on Interfacial Electron Transfer

Dye SeriesCarboxylate Position/ConjugationImpact on Electron TransferKey Findings
Unsymmetrical Squaraines (4-SQ, 5-SQ, 6-SQ) Varied position of the anchoring groupControls orientation and self-assembly on TiO₂Orientation modulates the flat band potential of TiO₂ and the device's Voc. figshare.com
Indoline-Aniline based Squaraines (AS1-AS5) Swapped positions of Indoline and Aniline donors relative to the carboxylateAffects the distance between donor and acceptor unitsDipole moment and electronic structure are altered, influencing charge transfer. nih.gov
Half-Squarylium Dyes Multiple carboxylate linkersImproved device efficiencyPositioning linkers near the LUMO for complete chemisorption is key. rsc.org

Modulation of Supramolecular Assembly by Squaraine-Carboxylate Structural Parameters

The aggregation behavior is a complex interplay of intermolecular forces such as π-π stacking, hydrogen bonding, and hydrophobic interactions. researchgate.net These interactions can lead to the formation of different types of aggregates, commonly referred to as H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail stacking), which exhibit distinct spectroscopic signatures compared to the monomeric dye. core.ac.uk For example, H-aggregate formation often results in a blue-shift of the absorption band and is a common feature for squaraine dyes adsorbed on TiO₂ surfaces. mdpi.com

The hydrophobicity of N-alkyl substituents on the squaraine core significantly influences the type and stability of aggregates formed in aqueous media. researchgate.net Dyes with more hydrophobic N-alkyl groups tend to form specific types of aggregates in water-rich environments. researchgate.net The introduction of functional groups capable of forming multiple hydrogen bonds, such as barbituric acid, can lead to the formation of extended fiber-like supramolecular polymers. unibe.ch

Furthermore, the carboxylate group itself can participate in hydrogen bonding interactions, influencing the self-assembly process. researchgate.net The ability to control the supramolecular assembly of squaraine-carboxylates is essential for applications in organic photovoltaics, where ordered structures can enhance charge transport, and in the development of fluorescent probes for bioimaging. researchgate.netunito.it

Table 4: Influence of Structural Parameters on Supramolecular Assembly

Structural FeatureInfluence on Supramolecular AssemblyResulting Assembly/Property
Hydrophobic N-alkyl substituents Increased hydrophobicity enhances aggregation in aqueous media. researchgate.netFormation of specific aggregate types (e.g., type B aggregates). researchgate.net
Barbituric acid modification Promotes multiple hydrogen bonding interactions. unibe.chFormation of extended fiber-like supramolecular polymers. unibe.ch
Carboxylic acid groups Participate in hydrogen bonding and influence aggregation. researchgate.netresearchgate.netCan lead to tunable molecular aggregations. researchgate.net
Planar molecular structure Facilitates π-π stacking. researchgate.netresearchgate.netFormation of H- and J-aggregates. core.ac.uk

Future Directions and Emerging Research Avenues for Squaraine Carboxylates

Exploration of Novel Synthetic Methodologies for Complex Squaraine-Carboxylate Structures

The synthesis of squaraine dyes typically involves the condensation of squaric acid with two equivalents of an electron-rich species. nih.gov For symmetrical squaraines, this is a relatively straightforward one-pot reaction. nih.gov However, the synthesis of unsymmetrical squaraines, which often exhibit more desirable properties for specific applications, is more complex and generally requires a multi-step approach. nih.govencyclopedia.pub Future research is increasingly focused on developing more efficient, scalable, and versatile synthetic routes to access structurally complex squaraine-carboxylates.

Key strategies involve the use of activated squaric acid derivatives, such as dialkyl squarates or squaric acid dichloride, to control the stepwise addition of different nucleophilic compounds. researchgate.net This allows for the precise installation of various functional groups and the creation of unsymmetrical structures with tailored properties. For instance, a common route to unsymmetrical squaraines involves the initial formation of a "semisquaraine" intermediate by reacting an activated squaric acid derivative with one equivalent of a nucleophile, followed by condensation with a second, different nucleophile. nih.govresearchgate.net The yields for these multi-step syntheses can vary significantly depending on the reactivity of the precursors and the reaction conditions, often ranging from 20% to 49%. nih.govencyclopedia.pub

Post-synthetic modification is another emerging frontier. This approach involves altering the squaraine-carboxylate structure after its initial formation, which can be a powerful tool for introducing functionalities that might not be compatible with the initial condensation reaction conditions. nih.gov Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. unito.itresearchgate.net The development of more robust and higher-yielding synthetic methodologies is crucial for producing the intricate molecular architectures required for advanced applications.

Compound TypeSynthetic StrategyKey FeaturesReported YieldsReference
Unsymmetrical Indolenine-based Squaraine-CarboxylateMulti-step condensation via semisquaraine intermediateAllows for different electron-donating groups on each side of the squaraine core.20-49% nih.govencyclopedia.pub
Symmetrical Dicyanomethylene Squaraine DerivativeMulti-step reaction involving dibutylsquarate and subsequent condensationIncorporates strong electron-withdrawing groups on the squaraine core.Not specified researchgate.net
Unsymmetrical Squaraine with Sulfonic Acid Anchor (SQ-142)Condensation of semi-squaraine intermediate with a sulfonated indolium saltIntroduces a sulfonic acid anchoring group for altered surface binding properties.40% nii.ac.jp
Symmetrical Squaraine via Microwave-Assisted Synthesis (S5)One-step condensation of a quaternary heterocyclic salt with squaric acid under microwave irradiationFaster reaction times and improved yields compared to conventional methods.>2x improvement over conventional unito.it

Advancements in Computational Prediction of Squaraine-Carboxylate Behavior and Performance

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the electronic and photophysical properties of squaraine-carboxylate dyes. acs.orgacs.org These methods allow researchers to model ground and excited-state geometries, predict absorption and emission spectra, and calculate key parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com

A significant area of advancement is the development of more accurate and reliable computational protocols. While TD-DFT is widely used, the choice of functional and basis set can significantly impact the accuracy of the predictions. researchgate.net Studies have shown that for squaraine dyes, some functionals may underestimate the absorption maxima, though often with a systematic deviation that allows for correction. researchgate.net For example, deviations between calculated and experimental absorption maxima in methanol (B129727) have been reported to be in the range of 13–58 nm. nih.gov The diradical character of some squaraine derivatives can also present a challenge for standard DFT methods, necessitating more advanced computational approaches. acs.orgnih.gov

Future research will likely focus on developing and validating computational models that can more accurately account for solvent effects, dye aggregation, and the interaction between the squaraine-carboxylate and a substrate, such as a semiconductor surface. researchgate.net These advancements will enable the in silico design of novel squaraine-carboxylates with optimized properties for specific applications, thereby reducing the need for extensive trial-and-error synthesis and characterization.

Squaraine DyeComputational MethodPredicted Property (λmax, nm)Experimental Value (λmax, nm)Deviation (nm)Reference
SQ-ATD-DFT/B3LYP/6-311G (in ethanol)60365047 researchgate.net
SQ-BEN-THITD-DFT/6-311G/LSDA~660672~12 repec.org
SQ-BEN-FURTD-DFT/6-311G/LSDA~660674~14 repec.org
SQD1-SQD4 SeriesTD-DFT/PBE/6-311++G** (in methanol)VariesVaries13-58 nih.gov
VG2-C8, VG3-C8, etc.TD-DFT (in THF)~0.3 eV higher than experimentalVariesNot specified in nm researchgate.net

Integration of Squaraine-Carboxylates into Advanced Hybrid Materials

The integration of squaraine-carboxylates into hybrid materials is a rapidly growing field, with applications spanning photovoltaics, photocatalysis, and sensing. The carboxylate group is an excellent anchor for binding to the surface of metal oxide semiconductors, making these dyes particularly well-suited for use in dye-sensitized solar cells (DSSCs). researchgate.net In DSSCs, the squaraine-carboxylate acts as the light-harvesting component, absorbing photons and injecting electrons into the conduction band of a semiconductor like titanium dioxide (TiO₂). researchgate.net

Research in this area is focused on molecular engineering to optimize the performance of squaraine-based DSSCs. This includes extending the π-conjugation of the dye to broaden its absorption spectrum, and introducing bulky side groups to prevent dye aggregation on the semiconductor surface, which can quench fluorescence and reduce device efficiency. researchgate.net The efficiency of squaraine-based DSSCs has been steadily improving, with some co-sensitized systems reaching power conversion efficiencies (PCE) as high as 9.4%. researchgate.net

Another exciting avenue is the use of squaraine-carboxylates as organic linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.net These crystalline materials, composed of metal nodes connected by organic linkers, can exhibit high porosity and tunable electronic properties. By incorporating squaraine-carboxylate linkers, it is possible to create MOFs with strong visible light absorption and photocatalytic activity. For example, titanium-based MOFs with squaraine-carboxylate linkers have shown promising results for photocatalytic hydrogen evolution from water, with rates as high as 11.5 mmol g⁻¹ h⁻¹. researchgate.netaip.org

Hybrid Material SystemSquaraine-Carboxylate ComponentKey Performance MetricValueReference
Dye-Sensitized Solar Cell (DSSC)SQ-4Power Conversion Efficiency (PCE)4.2% core.ac.uk
DSSCSQI-F with CDCAPower Conversion Efficiency (PCE)6.74% nih.gov
Co-sensitized DSSCRR14/Y123Power Conversion Efficiency (PCE)9.4% researchgate.net
Titanium-Organic Framework (MOF)Ti₆-SQ1Photocatalytic H₂ Evolution Rate11.5 mmol g⁻¹ h⁻¹ researchgate.netaip.org
Zirconium-Organic Framework (MOF)ZrO₂/Zr-MOF/PtPhotocatalytic H₂ Evolution Rate1327 µmol g⁻¹ h⁻¹ aip.org

Multi-functional Squaraine-Carboxylate Systems and Smart Materials Design

The inherent responsiveness of the squaraine chromophore to its environment makes it an excellent candidate for the development of multi-functional systems and "smart" materials. These materials can change their properties in response to external stimuli such as pH, the presence of specific ions, temperature, or light. mdpi.comresearchgate.net The carboxylate group can act as both an anchoring point and a recognition site, further enhancing the potential for creating stimuli-responsive systems.

A significant area of research is the development of squaraine-carboxylate-based fluorescent sensors. For example, the fluorescence of certain squaraine dyes is quenched in aqueous media due to aggregation, but can be "turned on" in the presence of proteins like human serum albumin, allowing for sensitive detection. unito.itmdpi.com Similarly, squaraine-carboxylates have been incorporated into silica (B1680970) nanoparticles to create fluorescent pH sensors with a linear dynamic response over a specific pH range. nih.govresearchgate.net The color and fluorescence of these dyes can also be modulated by the binding of metal ions, leading to the development of selective colorimetric and fluorometric sensors for ions like Cu²⁺. researchgate.netmdpi.com

Thermochromic and vapochromic materials based on squaraine-carboxylates are also emerging. mdpi.comacs.org These materials exhibit a change in color or fluorescence in response to temperature changes or exposure to different solvent vapors. mdpi.comresearchgate.net This behavior is often linked to changes in the aggregation state or molecular conformation of the dye in the solid state. The design of such smart materials requires a deep understanding of the relationship between molecular structure, intermolecular interactions, and the resulting optical properties. Future work will focus on creating more sophisticated systems with multiple stimuli-responses and integrating them into practical devices.

SystemStimulusResponseKey Quantitative DataReference
Carboxylate-modified squaraine in silica nanoparticlespHChange in fluorescenceLinear response between pH 3.01 and 5.72 nih.gov
Squaraine-based sensor (SQS27)Cu²⁺ ionsColorimetric changeAbsorption max shifts from 514 nm to 680 nm researchgate.net
Indole-bearing squaraine dyesHuman Serum AlbuminFluorescence turn-on12 to 41-fold increase in fluorescence intensity mdpi.com
Crystalline SQB·solvent assembliesSolvent vapors (e.g., CH₂Cl₂, CH₃OH)Vapochromism (change in emission color)Distinct emission color changes observed mdpi.com
Squaraine dye SQC7OHTemperatureThermochromism (phase transition)Phase transition at 99°C, melting at 119°C researchgate.net

Challenges and Opportunities in Squaraine-Carboxylate Research

Despite the immense potential of squaraine-carboxylates, several challenges must be addressed to facilitate their widespread application and commercialization. One of the primary concerns is the long-term stability of these organic dyes, particularly under operational conditions such as prolonged exposure to sunlight and heat. researchgate.netaip.org The squaraine core can be susceptible to nucleophilic attack, which can lead to degradation and a loss of performance over time. nih.govacs.org For applications like DSSCs, achieving lifetimes of over 20 years, which is necessary to compete with silicon-based technologies, remains a significant hurdle. aip.org

The synthesis and purification of complex squaraine-carboxylates can also be challenging and costly, which may hinder their large-scale production. nih.govgoogle.com Developing more efficient and scalable synthetic routes that minimize the use of expensive reagents and purification steps is a key area for future research. google.com Furthermore, for applications in biological systems, issues such as poor water solubility and potential cytotoxicity need to be carefully addressed through molecular design. researchgate.net

Q & A

What are the optimal experimental conditions for synthesizing squaraine-carboxylate derivatives with high quantum yields?

Category: Basic Research Question
Methodological Answer:
Synthesis optimization requires systematic variation of pH, solvent polarity, and reaction temperature. For squaraine-carboxylates, polar aprotic solvents (e.g., DMF or DMSO) at pH 7–9 often enhance carboxylate group stability, while maintaining temperatures below 80°C prevents decomposition. Quantum yield calculations should use integrating sphere setups with standardized reference dyes (e.g., rhodamine 6G) for calibration. Validate purity via HPLC and mass spectrometry to isolate photophysically active species .

How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing squaraine-carboxylate structures?

Category: Advanced Research Question
Methodological Answer:
Contradictory data may arise from solvent interactions or metastable conformers. To resolve:

  • Perform 2D NMR (COSY, NOESY) to confirm proton-proton correlations and rule out dynamic effects.
  • Use high-resolution mass spectrometry (HRMS) with soft ionization (e.g., ESI) to verify molecular ion peaks.
  • Cross-validate with computational modeling (DFT or TD-DFT) to predict NMR shifts and UV-Vis spectra .

What analytical techniques are most effective for quantifying squaraine-carboxylate aggregation in aqueous solutions?

Category: Basic Research Question
Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorption band shifts (e.g., J-aggregate vs. H-aggregate signatures) at concentrations ≤10 μM.
  • Dynamic light scattering (DLS) : Measure hydrodynamic radius changes under varying ionic strengths.
  • Fluorescence anisotropy : Assess rotational diffusion to infer aggregation kinetics.
    Include control experiments with surfactants (e.g., SDS) to disrupt aggregates and confirm observations .

How should researchers address reproducibility challenges in squaraine-carboxylate photostability studies across different laboratories?

Category: Advanced Research Question
Methodological Answer:

  • Standardize light sources (e.g., calibrated LED systems) and irradiance levels (mW/cm²).
  • Document solvent batch purity (HPLC-grade) and dissolved oxygen levels (use degassing protocols).
  • Share raw datasets (absorbance decay curves, irradiation timepoints) via open-access platforms to enable cross-lab statistical validation .

What strategies improve the accuracy of squaraine-carboxylate bioimaging data interpretation in complex biological environments?

Category: Advanced Research Question
Methodological Answer:

  • Control experiments : Use organelle-specific stains (e.g., MitoTracker) to confirm colocalization and rule out nonspecific binding.
  • Time-resolved fluorescence : Differentiate target-specific signals from autofluorescence using lifetime imaging (FLIM).
  • Quenching studies : Introduce competitive ligands or pH gradients to validate environmental responsiveness .

How can squaraine-carboxylate derivatives be tailored for cross-disciplinary applications (e.g., biosensing vs. photovoltaic devices)?

Category: Advanced Research Question
Methodological Answer:

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) for redox-active biosensors; alkyl chains for photovoltaic film homogeneity.
  • Structure-property studies : Correlate HOMO-LUMO gaps (via cyclic voltammetry) with device efficiency metrics.
  • Collaborative validation : Partner with domain-specific labs to test performance under applied conditions (e.g., in vivo imaging or solar cell benchmarking) .

What ethical considerations are critical when publishing squaraine-carboxylate research involving proprietary or patented methodologies?

Category: Basic Research Question
Methodological Answer:

  • Citation rigor : Acknowledge patented synthesis routes (e.g., USPTO or Espacenet searches) and disclose institutional licensing agreements.
  • Data transparency : Provide raw spectra and synthetic protocols in supplementary materials, avoiding verbatim replication of proprietary methods.
  • Plagiarism checks : Use software (e.g., iThenticate) to ensure original text and proper paraphrasing of prior art .

How should researchers design experiments to assess the environmental impact of squaraine-carboxylate waste products?

Category: Advanced Research Question
Methodological Answer:

  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity (LC50/EC50).
  • Degradation studies : Simulate natural conditions (UV exposure, microbial activity) and track byproducts via LC-MS.
  • Lifecycle analysis (LCA) : Quantify energy inputs and waste outputs from synthesis to disposal, adhering to ISO 14040 standards .

What statistical methods are appropriate for validating the significance of squaraine-carboxylate performance variations in replicate studies?

Category: Advanced Research Question
Methodological Answer:

  • ANOVA or mixed-effects models : Account for batch-to-batch variability in synthesis.
  • Bonferroni correction : Adjust p-values for multiple comparisons (e.g., across emission wavelengths).
  • Power analysis : Predefine sample sizes (n ≥ 5) to ensure detectable effect sizes (Cohen’s d > 0.8) .

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